1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid is a compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Deprotection: Strong acids such as TFA or HCl.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indazole derivatives in various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: The indazole core can interact with enzyme active sites, inhibiting their activity.
Modulating Receptors: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.
The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid: Lacks the chloro group, which may affect its reactivity and applications.
4-Chloro-1H-indazole-5-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
1-(tert-Butoxycarbonyl)-4-methyl-1H-indazole-5-carboxylic acid: The methyl group instead of the chloro group can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability profiles.
Properties
Molecular Formula |
C13H13ClN2O4 |
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Molecular Weight |
296.70 g/mol |
IUPAC Name |
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(11(17)18)10(14)8(9)6-15-16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
SUKZZNZBVGNMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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